molecular formula C6H7BrCl2N2 B2734006 (2-Bromo-3-chlorophenyl)hydrazine hydrochloride CAS No. 1666138-62-0

(2-Bromo-3-chlorophenyl)hydrazine hydrochloride

Cat. No.: B2734006
CAS No.: 1666138-62-0
M. Wt: 257.94
InChI Key: LGIYMFJZTUJADQ-UHFFFAOYSA-N
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Description

(2-Bromo-3-chlorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6BrClN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 3 positions, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-chlorophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-3-chloronitrobenzene with hydrazine hydrate. The reaction is carried out in the presence of a reducing agent such as zinc powder and hydrochloric acid. The reaction mixture is maintained at a temperature between 15 to 20°C until the reaction is complete. The resulting product is then treated with sodium hydroxide to adjust the pH, followed by crystallization to obtain the crude product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow processes can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Various hydrazine derivatives.

    Substitution: Phenyl derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

(2-Bromo-3-chlorophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-3-chlorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylhydrazine hydrochloride: Similar structure but lacks the chlorine atom at the 3 position.

    3-Chlorophenylhydrazine hydrochloride: Similar structure but lacks the bromine atom at the 2 position.

    Phenylhydrazine hydrochloride: The parent compound without any halogen substitutions.

Uniqueness

(2-Bromo-3-chlorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

(2-bromo-3-chlorophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIYMFJZTUJADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666138-62-0
Record name (2-bromo-3-chlorophenyl)hydrazine hydrochloride
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